molecular formula C11H15F2N B13534442 [2-(2,4-Difluorophenyl)ethyl](propan-2-yl)amine

[2-(2,4-Difluorophenyl)ethyl](propan-2-yl)amine

Cat. No.: B13534442
M. Wt: 199.24 g/mol
InChI Key: KYPJBNCSSWGHBV-UHFFFAOYSA-N
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Description

2-(2,4-Difluorophenyl)ethylamine is an organic compound with the molecular formula C11H14F2N It is characterized by the presence of a difluorophenyl group attached to an ethyl chain, which is further connected to an isopropylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Difluorophenyl)ethylamine typically involves the reaction of 2,4-difluorobenzyl chloride with isopropylamine under basic conditions. The reaction is carried out in a solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of 2-(2,4-Difluorophenyl)ethylamine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Difluorophenyl)ethylamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or amides.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation can be carried out using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: Formation of imines or amides.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(2,4-Difluorophenyl)ethylamine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of difluorophenyl groups on biological systems. It may serve as a precursor for the synthesis of bioactive molecules that can interact with specific biological targets.

Medicine

In medicine, 2-(2,4-Difluorophenyl)ethylamine has potential applications in the development of pharmaceuticals. Its structure can be modified to create compounds with desired therapeutic properties, such as antifungal or antibacterial activity.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of 2-(2,4-Difluorophenyl)ethylamine involves its interaction with specific molecular targets. The difluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to the modulation of their activity. The isopropylamine group can further influence the compound’s pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: 2-(2,4-Difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol, an antifungal agent.

    1-(3,4-Difluorophenyl)ethyl(propan-2-yl)amine: A similar compound with a different substitution pattern on the aromatic ring.

Uniqueness

2-(2,4-Difluorophenyl)ethylamine is unique due to its specific substitution pattern and the presence of both difluorophenyl and isopropylamine groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H15F2N

Molecular Weight

199.24 g/mol

IUPAC Name

N-[2-(2,4-difluorophenyl)ethyl]propan-2-amine

InChI

InChI=1S/C11H15F2N/c1-8(2)14-6-5-9-3-4-10(12)7-11(9)13/h3-4,7-8,14H,5-6H2,1-2H3

InChI Key

KYPJBNCSSWGHBV-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCCC1=C(C=C(C=C1)F)F

Origin of Product

United States

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